cis-Pralsetinib
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Overview
Description
cis-Pralsetinib is a selective rearranged during transfection (RET) inhibitor developed by Blueprint Medicines Corporation. It is primarily used for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers. RET is a proto-oncogene that plays a crucial role in cell signaling pathways, and its alterations are implicated in several cancers .
Preparation Methods
The synthesis of cis-Pralsetinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability. Detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturing companies .
Chemical Reactions Analysis
cis-Pralsetinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-Pralsetinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study RET inhibition and its effects on various chemical pathways.
Biology: Investigated for its role in cellular signaling and its impact on cell proliferation, migration, and differentiation.
Medicine: Primarily used in the treatment of RET fusion-positive cancers, including NSCLC and thyroid cancers. .
Mechanism of Action
cis-Pralsetinib exerts its effects by inhibiting the activity of RET tyrosine kinase receptors. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and differentiation, leading to the suppression of tumor growth. The molecular targets of this compound include wild-type RET and various RET mutations and fusions, such as CCDC6-RET and KIF5B-RET .
Comparison with Similar Compounds
cis-Pralsetinib is often compared with other RET inhibitors, such as selpercatinib. Both compounds are highly selective RET inhibitors with similar mechanisms of action. they differ in their activity against specific RET mutations. For example, the RET roof L730I/V mutants are strongly resistant to this compound but remain sensitive to selpercatinib . Other similar compounds include multikinase inhibitors like cabozantinib and vandetanib, which have broader targets but also higher toxicity .
Properties
IUPAC Name |
N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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